Enhanced Hydrolytic Stability of SEM Ethers Over MOM and TMS Ethers Under Acidic Conditions
The trimethylsilylethoxymethyl (SEM) protecting group derived from this compound demonstrates superior hydrolytic stability compared to methoxymethyl (MOM) and trimethylsilyl (TMS) ethers. The SEM group remains intact under acidic conditions that are known to fully deprotect MOM and TMS groups . This differential stability allows for selective manipulations elsewhere in a complex molecule.
| Evidence Dimension | Hydrolytic Stability |
|---|---|
| Target Compound Data | Stable under acidic conditions that hydrolyze MOM and TMS groups |
| Comparator Or Baseline | Methoxymethyl (MOM) chloride and Trimethylsilyl (TMS) chloride |
| Quantified Difference | Qualitative stability difference; no decomposition of SEM ethers observed under conditions that fully deprotect MOM and TMS ethers. |
| Conditions | Acidic hydrolysis conditions commonly used in organic synthesis. |
Why This Matters
This orthogonal stability is critical for planning complex multi-step syntheses, enabling chemists to protect a hydroxyl group and then perform reactions elsewhere in the molecule that would be incompatible with less stable protecting groups.
